DFHBI-2T Excitation and Emission Red-Shift vs. Parent DFHBI
DFHBI-2T exhibits a 53 nm red shift in excitation maximum and a 22 nm red shift in emission maximum when bound to Spinach2, compared to the parent compound DFHBI [1]. This spectral shift enables imaging using YFP filter cubes, whereas the DFHBI–Spinach2 complex is not optimally detected with standard GFP or YFP filters.
| Evidence Dimension | Excitation and emission wavelength shift (nm) |
|---|---|
| Target Compound Data | Excitation: 482 nm (DFHBI) + 53 nm = 535 nm; Emission: 501 nm (DFHBI) + 22 nm = 523 nm |
| Comparator Or Baseline | DFHBI (ex/em: 482/501 nm with Spinach2) |
| Quantified Difference | Excitation: +53 nm; Emission: +22 nm |
| Conditions | Spinach2 aptamer (5 μM) with 1 μM fluorophore in binding buffer (40 mM HEPES, pH 7.4, 125 mM KCl, 10 mM MgCl2) |
Why This Matters
This specific spectral shift enables imaging with YFP filter cubes (excitation bandpass ~500±10 nm), a capability not shared by DFHBI or DFHBI-1T, which is critical for multiplexed live-cell RNA imaging with GFP-tagged proteins.
- [1] Song W, Strack RL, Svensen N, Jaffrey SR. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach. J Am Chem Soc. 2014;136(4):1198-1201. View Source
